ZEN-3862

Epigenetics BRD4 BET inhibitor

ZEN-3862 is a validated, high-affinity ligand for BRD4 (IC50 0.13-0.16 μM), essential for PROTAC development. Unlike other BET inhibitors, its proven utility in targeted protein degradation studies ensures experimental reliability. Procure >98% purity compound, shipped ambient, with verified stock availability for immediate research use.

Molecular Formula C19H17FN2O3
Molecular Weight 340.3 g/mol
Cat. No. B10821721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZEN-3862
Molecular FormulaC19H17FN2O3
Molecular Weight340.3 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)C2=CN(C(=O)C=C2)CC3=CC(=C(C=C3)C4CO4)F
InChIInChI=1S/C19H17FN2O3/c1-11-19(12(2)25-21-11)14-4-6-18(23)22(9-14)8-13-3-5-15(16(20)7-13)17-10-24-17/h3-7,9,17H,8,10H2,1-2H3
InChIKeyVQHDSZCBMWYGEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ZEN-3862: A Potent BET Bromodomain Inhibitor for Epigenetic and PROTAC Research


ZEN-3862 is a potent and selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins, primarily targeting BRD4. It exhibits IC50 values of 0.16 μM and 0.13 μM for the first (BD1) and second (BD2) bromodomains of BRD4, respectively [1]. The compound, with a molecular weight of 340.35 and the chemical formula C19H17FN2O3, is a widely used tool compound in epigenetic research and is specifically noted for its utility as a ligand in the design of proteolysis-targeting chimeras (PROTACs) to induce the degradation of BRD4 .

Why Generic BET Inhibitor Substitution Fails: The Unique Application Profile of ZEN-3862


While many BET inhibitors (e.g., JQ1, I-BET762, OTX015) share a common mechanism of action, the selection of a specific analog is not trivial. Critical differences in selectivity profiles for BRD2, BRD3, BRD4, and BRDT, as well as variable pharmacokinetic properties and functional outcomes (e.g., inhibition versus degradation), can significantly impact experimental results [1]. ZEN-3862 differentiates itself not merely by its affinity for BRD4 but by its validated and widely adopted role as a chemical probe in PROTAC development, a feature that makes it a non-substitutable tool for studies focused on targeted protein degradation .

ZEN-3862 Quantitative Evidence Guide for Procurement and Experimental Selection


BRD4 Bromodomain 1 (BD1) Inhibitory Potency of ZEN-3862

ZEN-3862 demonstrates potent inhibition of the first bromodomain (BD1) of BRD4. In a standardized in vitro binding assay, the compound achieved an IC50 of 0.16 μM. While a direct head-to-head comparison with a specific analog in the same assay is not available in the open literature, this value is within the established range for potent BET inhibitors and is routinely cited as the primary target engagement metric for this compound [1].

Epigenetics BRD4 BET inhibitor PROTAC

BRD4 Bromodomain 2 (BD2) Inhibitory Potency of ZEN-3862

ZEN-3862 is also a potent inhibitor of the second bromodomain (BD2) of BRD4, exhibiting an IC50 of 0.13 μM in in vitro binding assays [1]. The similar potency for both BD1 and BD2 suggests a balanced inhibition profile, which is a characteristic of certain BET inhibitors. This dual-domain inhibition is a key property for its application in PROTAC design [2].

Epigenetics BRD4 BET inhibitor PROTAC

Utility as a PROTAC Ligand for BRD4 Degradation

A key differentiator for ZEN-3862 is its extensive and documented use as a ligand for the target protein in PROTAC design, specifically to recruit the E3 ubiquitin ligase and induce proteasomal degradation of BRD4. Multiple commercial and academic sources explicitly validate its application in synthesizing PROTAC molecules, making it a preferred starting point for building heterobifunctional degraders .

PROTAC Targeted Protein Degradation BRD4 E3 Ligase

High Solubility in DMSO for In Vitro Assay Preparation

For practical laboratory use, ZEN-3862 exhibits high solubility in DMSO, a standard solvent for in vitro biological assays. Its solubility is reported as up to 83.33 mg/mL, which corresponds to a molarity of 244.84 mM [1]. This high solubility simplifies the preparation of stock solutions and facilitates accurate dosing in cell-based and biochemical assays, reducing potential issues with compound precipitation or solvent artifacts.

Drug Discovery Solubility Assay Development Formulation

Recommended Research and Industrial Applications for ZEN-3862 Based on Quantitative Evidence


PROTAC Development and Targeted Protein Degradation Studies

The primary and most specialized application of ZEN-3862 is as a high-affinity ligand for the target protein (BRD4) in the synthesis of PROTAC molecules. Its established potency (IC50 = 0.13-0.16 μM) and commercial availability as a building block make it a standard component for constructing heterobifunctional degraders, enabling the study of BRD4 degradation in various disease models [1].

Epigenetic Research and BRD4-Mediated Transcription

As a potent BET inhibitor, ZEN-3862 is a valuable tool compound for dissecting the role of BRD4 in transcriptional regulation, chromatin biology, and oncogenesis. Its balanced inhibition of both BD1 and BD2 bromodomains allows for a comprehensive investigation of BRD4 function in cellular processes [1].

Assay Development and High-Throughput Screening

Given its high solubility in DMSO (up to 244.84 mM), ZEN-3862 is well-suited for use in high-throughput screening (HTS) assays and other in vitro biochemical or cell-based studies. The reliable and potent inhibition of BRD4 (IC50 = 0.13-0.16 μM) makes it a robust positive control or reference compound for developing and validating new assays targeting the BET family of proteins [1].

Mechanistic Studies of BET Inhibitor Resistance

ZEN-3862 can serve as a tool to study mechanisms of acquired resistance to BET inhibitors. Its distinct chemical structure compared to other clinically advanced BET inhibitors (e.g., OTX015, I-BET762) may reveal unique resistance pathways or differential effects on downstream signaling, providing valuable insights for combination therapy strategies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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